![molecular formula C21H18FN5O2S B2986851 3-(1-(4-(4-fluorophenyl)-1H-pyrrole-2-carbonyl)piperidin-4-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one CAS No. 2034381-02-5](/img/structure/B2986851.png)
3-(1-(4-(4-fluorophenyl)-1H-pyrrole-2-carbonyl)piperidin-4-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(1-(4-(4-fluorophenyl)-1H-pyrrole-2-carbonyl)piperidin-4-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one is a useful research compound. Its molecular formula is C21H18FN5O2S and its molecular weight is 423.47. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Structural Analysis
- The synthesis and evaluation of related compounds have been widely reported, focusing on their potential as imaging agents, enzyme inhibitors, and their structural characteristics. For example, Eskola et al. (2002) describe the synthesis of a compound intended to image dopamine D4 receptors, showcasing the elaborate synthetic routes and the potential for diagnostic applications in neuroscience (Eskola et al., 2002). Similarly, Venkateshan et al. (2019) discuss the crystal structure and molecular docking studies of pyridine derivatives as potential inhibitors of NAMPT, highlighting the structural basis for their biological activity (Venkateshan et al., 2019).
Pharmacological Applications
- The research into related compounds extends to their pharmacological applications, such as antimalarial agents and potential antipsychotics. Mendoza et al. (2011) synthesized and evaluated piperazine and pyrrolidine derivatives for their antiplasmodial activity, providing insights into the structural requirements for activity against the Plasmodium falciparum (Mendoza et al., 2011). Raviña et al. (1999) explored butyrophenones with mixed dopaminergic and serotoninergic affinities, proposing them as atypical antipsychotics based on their selective receptor interactions (Raviña et al., 1999).
Molecular Structure Investigations
- Detailed molecular structure investigations of related compounds, including crystallography, Hirshfeld surface analysis, and density functional theory (DFT) calculations, have been conducted to understand their chemical and physical properties better. For instance, Shawish et al. (2021) synthesized s-triazine derivatives incorporating pyrazole/piperidine/aniline moieties, providing comprehensive structural analysis through X-ray crystallography and DFT calculations (Shawish et al., 2021).
Mecanismo De Acción
Target of Action
Similar compounds have been found to interact withSIRT1, SIRT2, and SIRT3 , which are NAD+ dependent deacetylases . These enzymes play crucial roles in various biological processes, including metabolic regulation, inflammation response, cancer progression, and neurodegeneration .
Mode of Action
It’s known that similar compounds bind in thenicotinamide C-pocket of the SIRT3 active site, and their aliphatic portions extend through the substrate channel . This interaction could potentially inhibit the enzymatic activity of SIRT1, SIRT2, and SIRT3, thereby modulating the associated biological processes .
Biochemical Pathways
Given its potential interaction with sirt1, sirt2, and sirt3, it’s plausible that it could impact pathways related tometabolic regulation, inflammation, cancer progression, and neurodegeneration .
Pharmacokinetics
Similar compounds have been found to have good physiochemical properties
Result of Action
Inhibition of sirt1, sirt2, and sirt3 could potentially result in modulation ofmetabolic processes, inflammation response, cancer progression, and neurodegenerative disorders .
Propiedades
IUPAC Name |
3-[1-[4-(4-fluorophenyl)-1H-pyrrole-2-carbonyl]piperidin-4-yl]thieno[3,2-d]triazin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18FN5O2S/c22-15-3-1-13(2-4-15)14-11-18(23-12-14)20(28)26-8-5-16(6-9-26)27-21(29)19-17(24-25-27)7-10-30-19/h1-4,7,10-12,16,23H,5-6,8-9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XNCAROHZCFTNEX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2C(=O)C3=C(C=CS3)N=N2)C(=O)C4=CC(=CN4)C5=CC=C(C=C5)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18FN5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.